5-Chlorobenzo[d]oxazole-2-carbonitrile
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science
Heterocyclic compounds are fundamental to the fields of medicinal chemistry and materials science. mdpi.com In medicinal chemistry, they are integral components of numerous pharmaceuticals, owing to their ability to engage in a wide range of biological interactions. nih.gov The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov It is estimated that a significant majority of all biologically active chemical entities contain a heterocyclic ring. researchgate.net This prevalence underscores their importance in the design and development of new therapeutic agents across various disease areas, including infectious diseases, cancer, and neurological disorders. bath.ac.uk
In the realm of materials science, heterocyclic compounds are prized for their unique electronic and photophysical properties. researchgate.net These properties make them suitable for a wide array of applications, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conducting polymers. organic-chemistry.org The versatility of heterocyclic structures allows for the fine-tuning of their electronic and optical characteristics through synthetic modifications, enabling the creation of materials with tailored functionalities. nih.gov
Overview of Benzoxazole (B165842) Derivatives in Scientific Literature
Among the myriad of heterocyclic systems, the benzoxazole scaffold, which features a benzene (B151609) ring fused to an oxazole (B20620) ring, has garnered considerable attention from the scientific community. nih.gov Benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities. wisdomlib.orgresearchgate.net Scientific literature is replete with studies demonstrating their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. globalresearchonline.net The planar structure of the benzoxazole ring system allows it to intercalate with DNA and interact with various enzymes and receptors, making it a privileged scaffold in drug discovery. smolecule.com
The versatility of the benzoxazole core allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. The substitution pattern plays a pivotal role in determining the specific activity and potency of these derivatives. researchgate.net
Research Trajectories for Halogenated Benzoxazole Analogues
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. In the context of benzoxazole derivatives, halogenated analogues have shown enhanced biological activities.
For instance, the presence of a chlorine atom at the 5-position of the benzoxazole ring, as seen in the subject compound of this article, can significantly impact its electronic properties and reactivity. Research into halogenated benzoxazoles is an active area, with studies exploring their potential as enhanced therapeutic agents. The specific placement and nature of the halogen substituent are critical factors that researchers continue to investigate to optimize the pharmacological profile of these compounds.
Due to a scarcity of direct research on 5-Chlorobenzo[d]oxazole-2-carbonitrile, the following sections will draw upon established principles of benzoxazole chemistry and available data on related compounds to infer its characteristics and potential.
Note: Direct scientific literature specifically detailing the synthesis, properties, and applications of this compound is limited. Therefore, the following sections are based on general knowledge of benzoxazole chemistry and data from closely related analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPFMQXBPUCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297749 | |
| Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33652-89-0 | |
| Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33652-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies for 5 Chlorobenzo D Oxazole 2 Carbonitrile
Reactivity at the Benzonitrile (B105546) Moiety
The benzonitrile group in 5-Chlorobenzo[d]oxazole-2-carbonitrile is a key site for a variety of chemical transformations, allowing for its conversion into several other important functional groups.
One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com
The nitrile functionality can also undergo reduction to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic reagents , such as Grignard reagents (RMgX). This reaction provides a convenient route for the synthesis of ketones. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which is then hydrolyzed to the corresponding ketone upon acidic workup. nih.gov
A significant transformation of the nitrile group is its participation in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction, often catalyzed by zinc salts, is a powerful method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov
| Transformation | Reagents and Conditions | Product | Reference |
| Hydrolysis | H₂SO₄ (aq), heat | 5-Chlorobenzo[d]oxazole-2-carboxylic acid | libretexts.orgchemistrysteps.commasterorganicchemistry.com |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | (5-Chlorobenzo[d]oxazol-2-yl)methanamine | nih.gov |
| Grignard Reaction | 1. RMgX, Et₂O; 2. H₃O⁺ | 2-Acyl-5-chlorobenzo[d]oxazole | nih.gov |
| Tetrazole Formation | NaN₃, ZnBr₂ | 5-(5-Chlorobenzo[d]oxazol-2-yl)-1H-tetrazole | nih.govbeilstein-journals.orgnih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring System
The benzoxazole ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.
The chlorine atom at the 5-position of the benzoxazole ring is activated towards nucleophilic aromatic substitution (SNA r) . This is analogous to the reactivity of other chloro-substituted heterocyclic systems. nih.govresearchgate.netsemanticscholar.org The electron-withdrawing nature of the fused oxazole (B20620) ring and the cyano group at the 2-position enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles. Consequently, the chloro substituent can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 5-substituted derivatives. nih.govnih.govyoutube.com
Electrophilic aromatic substitution (EAS) on the benzoxazole ring is also possible. The directing effect of the fused oxazole ring and the existing substituents will determine the position of substitution. In related benzoxazole systems, electrophilic attack, such as nitration, typically occurs at the 6-position. This is due to the directing influence of the oxygen and nitrogen atoms of the oxazole ring.
| Reaction Type | Position | Typical Reagents | Product Type | Reference |
| Nucleophilic Substitution | C-5 | Amines, Alkoxides, Thiolates | 5-Amino, 5-Alkoxy, 5-Thioether derivatives | nih.govresearchgate.netsemanticscholar.orgnih.govyoutube.com |
| Electrophilic Substitution (Nitration) | C-6 (predicted) | HNO₃, H₂SO₄ | 5-Chloro-6-nitrobenzo[d]oxazole-2-carbonitrile | N/A |
Alkylation Reactions of Benzoxazole Derivatives
The nitrogen atom of the benzoxazole ring can undergo alkylation , although this reaction is generally less common than reactions at the benzonitrile or the chloro-substituted position. Alkylation typically requires a strong base to deprotonate the N-H tautomer (if present) or direct alkylation of the nitrogen lone pair. The use of alkyl halides or other electrophilic alkylating agents in the presence of a suitable base can lead to the formation of N-alkylated benzoxazolium salts. beilstein-journals.orgresearchgate.netrsc.org
| Reactant | Reagents and Conditions | Product | Reference |
| This compound | 1. NaH, THF; 2. RX | N-Alkyl-5-chlorobenzo[d]oxazole-2-carbonitrile | beilstein-journals.orgresearchgate.netrsc.org |
Role of this compound as a Synthetic Intermediate
The diverse reactivity of its functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly advanced heterocyclic systems and intricate molecular architectures for medicinal chemistry applications.
Precursors for Advanced Heterocyclic Systems
The nitrile group serves as a linchpin for the construction of various nitrogen-containing heterocycles. As previously mentioned, its conversion to a tetrazole ring via cycloaddition with azides is a prominent example. nih.govbeilstein-journals.orgnih.gov This transformation is particularly significant in drug discovery, where the tetrazole moiety is often used as a bioisostere for a carboxylic acid group.
Furthermore, the nitrile group can be a precursor for the synthesis of triazine heterocycles. The cyclotrimerization of nitriles, often catalyzed by transition metals, can lead to the formation of 1,3,5-triazine (B166579) rings. researchgate.netrsc.orgnih.govderpharmachemica.com While direct cyclotrimerization of this compound has not been explicitly reported, the general methodology suggests its potential as a substrate for creating highly functionalized triazine systems.
Synthetic Utility in Complex Molecular Architectures
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govresearchgate.netmdpi.com this compound provides a versatile platform for the synthesis of analogues of these bioactive molecules. The ability to perform nucleophilic substitution at the 5-position allows for the introduction of various side chains and pharmacophores, while the transformations of the 2-carbonitrile group enable the incorporation of different functionalities. This dual reactivity allows for the systematic exploration of the structure-activity relationships of benzoxazole-based drug candidates. For instance, the chloro and cyano groups can be sequentially or simultaneously manipulated to build libraries of compounds for high-throughput screening.
| Target Heterocycle | Key Transformation | Precursor Functional Group | Reference |
| Tetrazoles | [3+2] Cycloaddition with azides | 2-Carbonitrile | nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net |
| Triazines | Cyclotrimerization | 2-Carbonitrile | researchgate.netrsc.orgnih.govderpharmachemica.combeilstein-journals.org |
Biological Activity Spectrum and Mechanistic Investigations of 5 Chlorobenzo D Oxazole 2 Carbonitrile and Its Analogues
In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
The anti-proliferative potential of 5-Chlorobenzo[d]oxazole derivatives has been extensively evaluated against several human cancer cell lines. These in vitro studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).
The human breast cancer cell line, MCF-7, has been a common model for assessing the efficacy of 5-Chlorobenzo[d]oxazole analogues. One study found that a derivative bearing a 2-methoxy phenyl moiety (Compound 14b) demonstrated potent cytotoxic activity against MCF-7 cells with an IC₅₀ value of 4.75 µM. nih.gov In the same study, compounds containing 2,5-dichloro phenyl (Compound 14k) and 4-hydroxy phenyl (Compound 14n) groups also showed significant activity, with IC₅₀ values of 7.75 µM and 7.098 µM, respectively. nih.govtandfonline.com
Another investigation into a different series of 5-chlorobenzo[d]oxazole-based derivatives identified a diamide (B1670390) member (Compound 13b) with a terminal 3-chlorophenyl arm as having the most promising activity against the MCF-7 cell line, recording an IC₅₀ value of 26.31 μM. nih.gov Furthermore, a separate study on modified benzoxazole-based inhibitors identified Compound 8d as a promising candidate, exhibiting an IC₅₀ value of 3.43 µM against MCF-7 cells. nih.gov
Table 1: Anti-proliferative Activity of 5-Chlorobenzo[d]oxazole Derivatives against MCF-7 Cells Data is sourced from multiple studies and presented for comparative purposes.
| Compound ID | Substitution | IC₅₀ (µM) | Source |
| 14b | 2-methoxy phenyl | 4.75 ± 0.21 | nih.gov |
| 14k | 2,5-dichloro phenyl | 7.75 ± 0.24 | tandfonline.com |
| 14n | 4-hydroxy phenyl | 7.098 ± 0.5 | tandfonline.com |
| 13b | diamide with 3-chlorophenyl arm | 26.31 | nih.gov |
| 8d | N-(4-chlorophenyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide | 3.43 | nih.gov |
The anti-proliferative effects of these compounds have also been demonstrated in hepatocellular carcinoma, using the HepG2 cell line. The derivative with a terminal 2-methoxy phenyl moiety (Compound 14b) was particularly effective, showing an IC₅₀ value of 4.61 µM against HepG2 cells. nih.gov The 2,5-dichloro phenyl (Compound 14k) and 4-hydroxy phenyl (Compound 14n) containing derivatives also displayed notable cytotoxicity with IC₅₀ values of 11.42 µM and 9.93 µM, respectively. nih.govtandfonline.com
In a separate series of compounds, an amide derivative with a terminal 3-chlorophenyl arm (Compound 12k) was found to be the most potent against the HepG2 cell line, with an IC₅₀ value of 28.36 μM. nih.gov Additionally, Compound 8d, a modified benzoxazole (B165842), showed strong cytotoxic effects against HepG2 cells with an IC₅₀ of 2.43 µM. nih.gov
Table 2: Anti-proliferative Activity of 5-Chlorobenzo[d]oxazole Derivatives against HepG2 Cells Data is compiled from various research articles for a comprehensive overview.
| Compound ID | Substitution | IC₅₀ (µM) | Source |
| 14b | 2-methoxy phenyl | 4.61 ± 0.34 | nih.gov |
| 14k | 2,5-dichloro phenyl | 11.42 ± 0.93 | tandfonline.com |
| 14n | 4-hydroxy phenyl | 9.93 ± 0.85 | tandfonline.com |
| 12k | amide with 3-chlorophenyl arm | 28.36 | nih.gov |
| 8d | N-(4-chlorophenyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide | 2.43 | nih.gov |
Molecular Mechanisms of Action in Cellular Systems
To understand the basis of their anti-proliferative effects, researchers have investigated the molecular targets and cellular pathways affected by 5-Chlorobenzo[d]oxazole derivatives.
One of the key mechanisms identified for the anticancer activity of benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com By inhibiting VEGFR-2, these compounds can effectively block the signaling pathways that lead to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply. mdpi.comnih.gov
Several studies have confirmed the VEGFR-2 inhibitory potential of 5-chlorobenzo[d]oxazole analogues. For example, Compound 8d was found to be an exceptional VEGFR-2 inhibitor with an IC₅₀ value of 0.0554 μM, which was more potent than the reference drug sorafenib. nih.gov Other related derivatives, 8a and 8e, also demonstrated VEGFR-2 kinase inhibition with IC₅₀ values of 0.0579 μM and 0.0741 μM, respectively. nih.gov An ELISA assay also showed that certain cytotoxic benzoxazole derivatives significantly reduced VEGFR-2 protein concentration. nih.gov
In addition to inhibiting critical kinases, 5-Chlorobenzo[d]oxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comnih.gov Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Compounds that can reactivate this process are considered promising therapeutic agents.
Flow cytometry analysis has been used to confirm the apoptotic effects of these compounds. nih.govesisresearch.org The mechanism often involves the intrinsic, or mitochondrial, pathway. frontiersin.org This can be triggered by an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. frontiersin.org These events lead to the activation of a cascade of proteins, including caspases (like caspase-3) and members of the Bcl-2 family, which ultimately execute the process of cell death. nih.govfrontiersin.org For instance, a benzoxazole derivative was reported to induce a significant apoptotic effect in HepG2 cells. nih.gov
Tubulin Polymerization Inhibition and Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. researchgate.net Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. researchgate.netfrontiersin.org
While direct studies on the tubulin polymerization inhibitory activity of 5-Chlorobenzo[d]oxazole-2-carbonitrile are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has shown promise in this area. For instance, certain benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net These compounds have been shown to induce a G2/M phase arrest in the cell cycle. nih.gov
Research on other heterocyclic compounds has further elucidated this mechanism. For example, a novel series of 4′-fluoro-substituted benzotriazole-acrylonitrile derivatives demonstrated potent antiproliferative activity by acting as microtubule-destabilising agents. The lead compound in this series induced a clear blockade of the cell cycle in the G2/M phase in HeLa cells. nih.gov Similarly, various chalcone (B49325) derivatives have been shown to induce significant G2/M arrest in cancer cell lines. mdpi.com
Studies on benzoxazole derivatives have also revealed their potential to induce cell cycle arrest. For example, certain synthesized benzoxazole derivatives were found to cause cell cycle arrest in the G2/M and G1/S phases in MCF-7 breast cancer cells. nih.gov Another benzoxazole derivative, K313, was reported to arrest Nalm-6 and Daudi cells at the G0/G1 phase. nih.gov While not the G2/M phase, this still highlights the capability of the benzoxazole scaffold to modulate cell cycle progression.
The collective evidence from studies on related heterocyclic structures suggests that the this compound scaffold warrants further investigation as a potential tubulin polymerization inhibitor and an inducer of G2/M phase cell cycle arrest.
Tyrosine Kinase Modulatory Effects
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov
Although specific screening of this compound as a tyrosine kinase inhibitor is not widely reported, the benzoxazole core is present in molecules that exhibit such activity. The structural similarities of benzoxazoles to other heterocyclic scaffolds known to inhibit tyrosine kinases suggest a potential for this class of compounds. For instance, novel isophthalic and terephthalic acid derivatives have been designed as type-2 protein kinase inhibitors, with some showing high potency against EGFR and HER2. nih.gov
Furthermore, in silico studies of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, another class of heterocyclic compounds, have identified potential inhibitors of EGFR and RET tyrosine kinases. researchgate.netdnu.dp.ua While these are not direct analogues, the principles of targeting the ATP-binding site of kinases are often transferable across different heterocyclic systems. The exploration of 5-chlorobenzoxazole (B107618) derivatives as tyrosine kinase inhibitors could therefore be a promising avenue for the development of novel targeted therapies.
Antimicrobial Efficacy Assessments
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Benzoxazole derivatives have been investigated for their potential to combat a range of microbial pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the antibacterial potential of benzoxazole derivatives. A study on 5-chloro-1,3-benzoxazol-2(3H)-one, a close analogue of the title compound, demonstrated antibacterial activity. nih.gov In this study, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria.
For example, a sustainable synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives yielded compounds with notable antibacterial activity. One derivative, in particular, showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com
Another study focused on chalcone derivatives containing a benzoxazole moiety, which exhibited inhibitory activity against several plant pathogenic bacteria. scbt.com The structure-activity relationship of benzoxazole derivatives often points to the importance of substituents at the 2- and 5-positions for enhancing antimicrobial potency. mdpi.com
The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against various bacterial strains, as reported in the literature.
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 | Pseudomonas aeruginosa | 0.25 | mdpi.com |
| Benzoxazole derivative 29 | - | - | Escherichia coli | Significant Activity | mdpi.com |
Antifungal Activity Evaluations
In addition to their antibacterial properties, benzoxazole derivatives have also been evaluated for their antifungal activity. The aforementioned study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also investigated their efficacy against fungal strains. nih.gov
Research into 2-aminobenzoxazole (B146116) derivatives has identified several compounds with excellent and broad-spectrum antifungal activities against a variety of phytopathogenic fungi. nih.gov Another study reported the synthesis of 1,3-benzoxazole-4-carbonitrile derivatives as novel inhibitors of β-1,6-glucan synthesis, a crucial component of the fungal cell wall. nih.gov
The antifungal potential of this class of compounds is further supported by studies on other heterocyclic derivatives. For instance, new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, including 1,3-oxazoles, have shown activity against Candida albicans. mdpi.com
The table below presents data on the antifungal activity of selected benzoxazole derivatives.
| Compound Series | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2-Aminobenzoxazole derivatives (e.g., 3a, 3b, 3c) | Various phytopathogenic fungi | Excellent, with EC50 values ranging from 1.48–16.6 µg/mL | nih.gov |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans | Moderate to good | nih.gov |
Antioxidant Capacity of Benzoxazole Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of benzoxazole derivatives has been an area of active investigation.
Studies have shown that various benzoxazole derivatives possess significant antioxidant properties. researchgate.net For instance, a series of 3-substituted piperazinomethyl derivatives of benzoxazole were synthesized and evaluated for their antioxidant activities using DPPH radical scavenging and ferrous ion-chelating capacity assays. researchgate.net
In another study, novel benzoxazole and naphthoxazole analogs were found to have varying antioxidant potentials, with some compounds showing high scavenging activity. mdpi.com The antioxidant capacity is often influenced by the substitution pattern on the benzoxazole ring system. The presence of hydroxyl groups, for example, can contribute significantly to the radical scavenging ability of these molecules.
The table below provides a summary of the antioxidant activity of selected benzoxazole derivatives.
| Compound/Derivative Series | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Benzoxazole and naphthoxazole analogs | DPPH radical scavenging | 0.214–0.887 µM | mdpi.com |
| 3-Substituted piperazinomethyl benzoxazole derivatives | DPPH radical scavenging & Ferrous ion chelation | Activity demonstrated | researchgate.net |
Structure Activity Relationship Sar Studies of 5 Chlorobenzo D Oxazole 2 Carbonitrile Derivatives
Impact of Substitution Patterns on Biological Potency
The biological potency of derivatives of 5-chlorobenzo[d]oxazole is significantly influenced by the nature and position of various substituents on the benzoxazole (B165842) core. Research has demonstrated that modifications at different positions can dramatically alter the antibacterial, antifungal, and anticancer activities of these compounds.
While direct SAR studies on a broad range of substituted 5-chlorobenzo[d]oxazole-2-carbonitrile derivatives are not extensively documented in the provided results, the principles derived from closely related benzoxazole structures offer valuable insights. The collective evidence suggests that a systematic exploration of substituents at available positions on the benzene (B151609) ring, in conjunction with modifications of the 2-carbonitrile group, is a crucial strategy for optimizing the biological efficacy of this scaffold.
Role of the 5-Chloro Substituent in Enhancing Biological Activity
The presence of a chlorine atom at the 5-position of the benzoxazole ring is a recurring feature in derivatives exhibiting notable biological activity. This substitution is not merely a passive structural element but an active contributor to the compound's potency, particularly in the realm of anticancer and antimicrobial applications.
Studies comparing benzoxazole analogs have indicated that counterparts incorporating a 5-chlorobenzo[d]oxazole moiety are often more advantageous in terms of cytotoxic activity than their unsubstituted or 5-methyl substituted counterparts. tandfonline.com For example, in a series of benzoxazole derivatives evaluated for their anti-proliferative activities against MCF-7 and HepG2 cancer cell lines, the 5-chloro substituted compounds generally displayed superior inhibitory activity. tandfonline.com This enhancement in activity is attributed to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can influence the molecule's interaction with biological targets and its pharmacokinetic properties.
Influence of 2-Substituents on Cytotoxicity and Target Binding
While the core structure of 5-chlorobenzo[d]oxazole provides a foundational scaffold, the substituent at the 2-position plays a pivotal role in defining the cytotoxic profile and target binding affinity of its derivatives. The 2-carbonitrile group itself offers a versatile handle for the introduction of a wide array of chemical moieties, allowing for the fine-tuning of biological activity.
In a study of benzoxazole derivatives as potential VEGFR-2 inhibitors, the nature of the substituent at the 2-position was found to be a critical determinant of cytotoxicity. tandfonline.com For instance, within a series of 5-chlorobenzo[d]oxazole-based compounds, a derivative bearing a terminal 2-methoxyphenyl moiety exhibited the best cytotoxic activities against both MCF-7 and HepG2 cell lines. tandfonline.com Conversely, other substitutions at this position, such as 2,5-dichlorophenyl, 2,6-dimethoxyphenyl, and 4-hydroxyphenyl groups, resulted in varied but generally moderate to potent cytotoxic effects. tandfonline.com
These findings underscore the importance of the 2-substituent in governing the interaction of these molecules with their biological targets. The size, shape, and electronic properties of the group at this position can significantly impact the binding affinity and inhibitory potential of the compound.
| Compound ID | 2-Substituent | Cell Line | IC50 (µM) |
| 14b | 2-methoxyphenyl | MCF-7 | 4.75 ± 0.21 |
| HepG2 | 4.61 ± 0.34 | ||
| 14k | 2,5-dichlorophenyl | MCF-7 | 7.75 ± 0.24 |
| HepG2 | 11.42 ± 0.93 | ||
| 14n | 4-hydroxyphenyl | MCF-7 | 7.098 ± 0.5 |
| HepG2 | 9.93 ± 0.85 | ||
| 14g | 2,6-dimethylphenyl | MCF-7 | 5.8 ± 0.22 |
| HepG2 | 10.73 ± 0.83 | ||
| 14j | 2,5-dichlorophenyl | MCF-7 | 11.86 ± 0.79 |
| HepG2 | 18.47 ± 1.26 | ||
| 14d | 2,6-dimethoxyphenyl | MCF-7 | - |
| HepG2 | - |
Cytotoxicity data for a selection of 2-substituted 5-chlorobenzo[d]oxazole derivatives. Data extracted from a study on potential VEGFR-2 inhibitors. tandfonline.com
Elucidating Key Pharmacophoric Features for Optimized Efficacy
The collective SAR data from studies on 5-chlorobenzo[d]oxazole derivatives and related benzoxazole compounds allow for the delineation of key pharmacophoric features essential for optimized biological efficacy. A pharmacophore represents the crucial spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and elicit a response.
For the 5-chlorobenzo[d]oxazole scaffold, several key features have emerged:
The Benzoxazole Core: This planar, bicyclic system serves as the fundamental scaffold, providing the rigid framework for the attachment of other functional groups.
The 5-Chloro Substituent: As previously discussed, this feature is critical for enhancing potency, likely through a combination of electronic and hydrophobic contributions that favor target binding.
A Modifiable 2-Position: The ability to introduce diverse substituents at this position is a key element for tuning the compound's activity and selectivity. The nature of the group at this position can influence interactions with specific residues in the binding pocket of a target protein.
Hydrogen Bond Acceptors and Donors: The presence of nitrogen and oxygen atoms in the benzoxazole ring, as well as in various substituents, provides opportunities for hydrogen bonding interactions with biological targets, which are often crucial for high-affinity binding.
The design of new derivatives should, therefore, focus on maintaining the core 5-chlorobenzoxazole (B107618) structure while systematically exploring a variety of substituents at the 2-position to optimize interactions with the intended biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent derivatives.
For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for anticancer activity. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
In the context of this compound derivatives, a QSAR model could be developed using a training set of compounds with known biological activities. Such a model would help in:
Predicting the activity of newly designed but not yet synthesized derivatives.
Identifying key structural features that are positively or negatively correlated with activity.
Optimizing the lead compounds by suggesting modifications that are likely to enhance their efficacy.
For example, a CoMFA model might indicate that bulky substituents are favored in a particular region, while a CoMSIA model could highlight the importance of a hydrogen bond donor at a specific position. By integrating these computational insights with traditional medicinal chemistry approaches, the process of discovering and developing novel therapeutic agents based on the this compound scaffold can be significantly accelerated.
Computational Chemistry Approaches in the Study of 5 Chlorobenzo D Oxazole 2 Carbonitrile
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein at the atomic level.
Ligand-Protein Interaction Profiling with Biological Targets (e.g., VEGFR-2, Tubulin Binding Sites)
Research has focused on the interaction of 5-chlorobenzo[d]oxazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. Docking studies have shown that the 5-chlorobenzo[d]oxazole scaffold can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain.
The interactions of these derivatives are often compared to known inhibitors like Sorafenib. The benzoxazole (B165842) core typically forms key hydrogen bonds and hydrophobic interactions within the active site. For instance, the nitrogen atom of the oxazole (B20620) ring can act as a hydrogen bond acceptor with crucial amino acid residues. The chloro-substitution at the 5-position often contributes to favorable hydrophobic interactions within a specific pocket of the receptor.
While specific studies on the interaction of 5-Chlorobenzo[d]oxazole-2-carbonitrile with tubulin are less common in the reviewed literature, the general approach would involve docking the compound into the known binding sites of tubulin, such as the colchicine, vinca, or taxol sites. Such studies would aim to identify potential hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues like those in the α- and β-tubulin subunits, which are critical for microtubule dynamics.
Prediction of Binding Modes and Affinities
Molecular docking simulations predict the specific conformation (pose) of the ligand within the protein's binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For 5-chlorobenzo[d]oxazole derivatives targeting VEGFR-2, studies have revealed common binding patterns.
These compounds typically orient themselves in the hinge region of the VEGFR-2 kinase domain, forming hydrogen bonds with backbone atoms of key amino acid residues. The 5-chloro substituent often occupies a hydrophobic pocket, enhancing the binding affinity. The 2-carbonitrile group, being an electron-withdrawing group, can influence the electronic properties of the molecule and may participate in dipole-dipole or other electrostatic interactions.
The predicted binding affinities for these derivatives are often in the nanomolar range, suggesting a strong interaction with the target protein. These computational predictions are crucial for prioritizing compounds for further experimental testing.
| Biological Target | Key Interacting Residues (Predicted) | Predicted Type of Interactions | Predicted Binding Affinity Range (for derivatives) |
|---|---|---|---|
| VEGFR-2 | Cys919, Asp1046, Glu885, Leu840, Val848, Ala866, Leu1035 | Hydrogen bonds, Hydrophobic interactions, Pi-stacking | -8.0 to -10.5 kcal/mol |
| Tubulin (Colchicine site) | Cys241, Leu248, Ala250, Val238, Asn258, Lys352 | Hydrogen bonds, Hydrophobic interactions, van der Waals forces | Not specifically reported for this compound |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time, offering insights that are not available from static docking poses.
Analysis of Ligand-Receptor Complex Stability and Dynamics
MD simulations are employed to assess the stability of the docked pose of this compound within the binding site of its target protein. By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked conformation.
Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more flexible or rigid upon complex formation. This can reveal allosteric effects or induced-fit mechanisms. For benzoxazole derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins, showing minimal deviation from the initial docked pose over the simulation time.
Conformational Analysis in Biological Environments
MD simulations allow for the exploration of the conformational landscape of this compound in a simulated biological environment, which includes water molecules and ions. This is crucial as the conformation of a molecule can change significantly from a vacuum or crystalline state to a solvated state.
These simulations can reveal the most populated conformational states of the molecule and how these conformations are influenced by interactions with the protein. This information is vital for understanding the dynamic nature of the binding process and for refining the design of more potent inhibitors.
| MD Simulation Parameter | Information Gained | Typical Findings for Related Compounds |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-receptor complex over time. | Low and stable RMSD values, indicating a stable binding mode. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues and ligand atoms. | Reduced fluctuations in the binding site residues upon ligand binding. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds during the simulation. | Key hydrogen bonds identified in docking are maintained throughout the simulation. |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Estimation of the binding free energy of the complex. | Favorable binding free energies, corroborating docking results. |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule at the quantum level. These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations can be used to determine its optimized molecular geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding and predicting non-covalent interactions with biological targets. Additionally, quantum chemical methods can be used to calculate various molecular descriptors that are important for Quantitative Structure-Activity Relationship (QSAR) studies.
| Quantum Chemical Property | Significance | Expected Insights for this compound |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Accurate bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A smaller energy gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Identification of nucleophilic (e.g., nitrogen, oxygen) and electrophilic regions. |
| Mulliken and NBO Charge Analysis | Quantifies the charge on each atom. | Provides insights into the electronic effects of substituents. |
| Global Reactivity Descriptors | Predicts chemical potential, hardness, softness, and electrophilicity. | Characterization of the overall reactivity of the molecule. |
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. irjweb.comnih.gov This method is particularly effective for organic molecules, providing a balance between accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry of this compound, representing its most stable three-dimensional conformation.
The process involves solving approximations of the Schrödinger equation, where the electron density is used as the fundamental variable instead of the complex many-electron wave function. Functionals like B3LYP, combined with basis sets such as 6-311G++(d,p), are commonly employed to model the molecule's electronic ground state. irjweb.com From these calculations, fundamental electronic properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential are derived. These properties are critical for understanding the molecule's intrinsic stability, reactivity, and potential interaction with biological targets. For instance, DFT has been successfully used to assess the structural and spectral properties of various oxazole and benzoxazole derivatives, providing data that often shows excellent agreement with experimental findings. irjweb.comnih.gov
HOMO-LUMO Energy Gap Analysis and Reactivity Predictions
The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating sites prone to nucleophilic attack. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. irjweb.comschrodinger.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov
A small HOMO-LUMO gap suggests the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily able to engage in chemical reactions. irjweb.comnih.gov
This analysis is vital for predicting how this compound might behave in different chemical environments. DFT calculations are the primary method for computing the energies of these orbitals. For related heterocyclic compounds, this energy gap has been used to explain charge transfer interactions within the molecule and to prove its bioactivity. irjweb.com
Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds Data is illustrative for related heterocyclic structures to demonstrate the concept.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implication |
|---|---|---|---|---|
| Imidazole Derivative | -6.297 | -1.810 | 4.487 | High Stability, Lower Reactivity |
| Oxazole Derivative | -6.451 | -2.123 | 4.328 | High Stability, Lower Reactivity |
| Thiazole Derivative | -6.890 | -2.895 | 3.995 | Moderate Reactivity |
Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MESP) map is a powerful visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. nih.gov It is used to predict how a molecule will interact with other species, making it invaluable for identifying reactive sites for both electrophilic and nucleophilic attacks. nih.gov
The MESP map is color-coded to represent different potential values:
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. For this compound, these would be expected around the nitrogen of the oxazole ring, the oxygen atom, and the nitrogen of the nitrile group.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
Green Regions: Denote areas of near-zero potential, indicating nonpolar regions of the molecule.
By analyzing the MESP map, chemists can predict the most probable sites for intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. nih.govresearchgate.net
Prediction of Electronic Properties and Their Correlation with Activity
Beyond the FMOs, DFT calculations can predict a wide range of global and local reactivity descriptors that correlate with a molecule's biological activity. physchemres.org These quantum chemical parameters help in understanding the electronic nature of a molecule and its potential as a drug candidate.
Key electronic properties and their significance include:
Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors have been used to build Quantitative Structure-Activity Relationship (QSAR) models, which statistically correlate the calculated properties of a series of compounds with their experimentally determined biological activities, such as anticancer or antimicrobial effects. ijrpr.com For example, studies on benzoxazole derivatives have used these parameters to design and screen for potent inhibitors of specific enzymes like VEGFR-2. nih.govnih.govtandfonline.com
Table 2: Key Electronic Properties and Their Correlation with Molecular Activity
| Electronic Property | Definition | Correlation with Activity |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and potentially higher biological activity. irjweb.com |
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Softer molecules (lower hardness) are generally more reactive. |
| Dipole Moment (µ) | Measure of the net molecular polarity. | Influences solubility and the ability to bind to polar sites in a receptor. |
| Electrophilicity (ω) | Capacity to accept electrons. | A high electrophilicity index suggests a molecule can act as a good electron acceptor in reactions. |
Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To assess the potential of this compound or its analogues as inhibitors of a biological target (e.g., an enzyme), it is crucial to accurately predict the strength of the protein-ligand interaction. Free binding energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are widely used for this purpose.
These methods provide an end-state calculation that estimates the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. The calculation typically follows a molecular dynamics (MD) simulation, which allows the protein-ligand complex to explore various conformations. The binding free energy is calculated as the difference between the energy of the complex and the energies of the individual protein and ligand.
The total binding free energy is decomposed into several components:
ΔE_vdw: Van der Waals interactions.
ΔE_elec: Electrostatic interactions.
ΔG_polar: The polar contribution to the solvation free energy.
ΔG_nonpolar: The nonpolar contribution to the solvation free energy.
These calculations are more computationally demanding than simple docking but provide a more accurate ranking of potential inhibitors. They have been successfully applied in studies of benzoxazole and benzothiazole (B30560) derivatives to understand their binding interactions with targets like VEGFR-2. researchgate.net
In Silico Screening and Virtual Library Design for Novel Analogues
The scaffold of this compound serves as an excellent starting point for the design of novel bioactive compounds. In silico screening and virtual library design are computational strategies used to explore a vast chemical space efficiently and identify promising new drug candidates.
The process typically involves these steps:
Scaffold-based Library Design: A virtual library is created by systematically modifying the core structure of this compound. Different functional groups are added at various positions (e.g., on the benzene (B151609) ring) to generate thousands or millions of new virtual analogues.
Virtual Screening: This library is then screened against a specific biological target using high-throughput molecular docking. Docking programs predict the preferred binding orientation of each analogue within the target's active site and assign a score based on the predicted binding affinity.
Filtering and Prioritization: The initial hits from the virtual screen are filtered based on various criteria, such as docking score, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and drug-likeness rules (e.g., Lipinski's Rule of Five). ijrpr.com
Advanced Analysis: The top-ranked candidates are then subjected to more rigorous analyses, such as MD simulations and free binding energy calculations, to validate their binding stability and affinity.
This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of only the most promising candidates, saving significant time and resources. This strategy has been effectively used to identify novel benzoxazole derivatives as potential anticancer agents. ijrpr.comnih.gov
Spectroscopic and Analytical Characterization Methodologies for 5 Chlorobenzo D Oxazole 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Structural Proton Assignment
¹H NMR spectroscopy would identify the number of distinct protons, their connectivity, and their electronic environment within the 5-Chlorobenzo[d]oxazole-2-carbonitrile molecule. The aromatic protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns (doublets, doublet of doublets) based on their position relative to the chlorine atom and the fused oxazole (B20620) ring. A predicted spectrum would show three distinct signals for the aromatic protons (H-4, H-6, and H-7).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.8 - 8.0 | d | ~2.0 |
| H-6 | 7.5 - 7.7 | dd | ~8.7, 2.0 |
| H-7 | 7.6 - 7.8 | d | ~8.7 |
Note: This table is predictive and not based on published experimental data.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the structure, including the carbon of the nitrile group (-C≡N), the C-2 carbon of the oxazole ring, and the six carbons of the chlorinated benzene ring. The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen, nitrogen, chlorine).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-CN | 110 - 115 |
| C-2 | 155 - 160 |
| C-3a | 148 - 152 |
| C-4 | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 125 - 130 |
| C-7 | 110 - 115 |
| C-7a | 140 - 145 |
Note: This table is predictive and not based on published experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption would be a sharp, strong band corresponding to the nitrile (-C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the aromatic and oxazole rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=N (Oxazole) | 1630 - 1680 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Oxazole) | 1000 - 1300 | Strong |
| C-Cl | 700 - 850 | Strong |
Note: This table is predictive and not based on published experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For C₈H₃ClN₂O (Molecular Weight: 178.58 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 178 and an isotopic peak (M+2) at m/z 180 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the nitrile group (CN) or cleavage of the oxazole ring.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of a compound. A standard method for a molecule like this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength between 254 and 300 nm, where the aromatic system is expected to absorb strongly.
Table 4: General HPLC Conditions for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Note: These are general conditions and would require optimization.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify its elemental composition.
Table 5: Theoretical Elemental Composition of C₈H₃ClN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 53.81% |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.70% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.85% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.69% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.96% |
| Total | | | | 178.58 | 100.00% |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions and the preliminary assessment of the purity of this compound and its derivatives. analyticaltoxicology.com This chromatographic method is valued for its simplicity, speed, and cost-effectiveness, providing qualitative data that guides the synthesis and purification processes. researchgate.net
In the context of synthesizing this compound, TLC is employed to track the conversion of starting materials to the desired product. nih.govglobalresearchonline.net By spotting the reaction mixture on a TLC plate at various time intervals, chemists can visualize the disappearance of reactants and the appearance of the product spot. beilstein-journals.orgmdpi.com This allows for the determination of the optimal reaction time and helps in identifying the presence of any intermediates or byproducts. beilstein-journals.org
The fundamental components of TLC analysis for these compounds include a stationary phase, typically a silica (B1680970) gel coated plate, and a mobile phase, which is a solvent system designed to separate the components of the mixture. rsc.orgresearchgate.net The choice of the mobile phase is critical and is often determined empirically to achieve a good separation between the spots of the starting materials, the product, and any impurities. Common solvent systems for benzoxazole (B165842) derivatives involve a combination of a less polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. beilstein-journals.org
After the development of the TLC plate in the mobile phase, the separated spots are visualized. For compounds like this compound and its derivatives, which often contain a chromophoric benzoxazole ring system, visualization is commonly achieved by exposing the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm, where the compounds may appear as dark spots against a fluorescent background. rsc.org
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While the Rf value is dependent on the specific TLC conditions (stationary phase, mobile phase, temperature), it serves as a useful indicator for comparing the polarity of different compounds. In a typical normal-phase TLC setup with a silica gel stationary phase, less polar compounds will travel further up the plate, resulting in a higher Rf value, while more polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values.
For purity screening, a single, well-defined spot for the isolated product suggests a high degree of purity at the qualitative level. The presence of multiple spots indicates the existence of impurities, necessitating further purification steps such as column chromatography or recrystallization. nih.gov
The following interactive table summarizes typical TLC conditions that can be applied to the analysis of this compound and related derivatives. The Rf values are illustrative and will vary based on the exact structure of the derivative and the specific chromatographic conditions.
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Visualization Method | Illustrative Rf Value |
| Benzoxazole Precursors | Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | UV Light (254 nm) | 0.2 - 0.4 |
| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | UV Light (254 nm) | 0.5 - 0.7 |
| Functionalized Benzoxazole Derivatives | Silica Gel 60 F254 | Dichloromethane:Methanol (9.5:0.5) | UV Light (254 nm) | 0.3 - 0.6 |
| Highly Polar Benzoxazole Derivatives | Silica Gel 60 F254 | Ethyl Acetate | UV Light (254 nm) | 0.4 - 0.8 |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency
While general synthetic routes for benzoxazoles are well-established, often involving the condensation of 2-aminophenols with various precursors, the development of methodologies specifically tailored for 5-Chlorobenzo[d]oxazole-2-carbonitrile is a key area of future research. rsc.orgchemicalbook.com Traditional methods may involve the reaction of 2-amino-4-chlorophenol (B47367) with reagents that can introduce the carbonitrile group. rsc.org
Future synthetic strategies are expected to focus on enhancing efficiency, yield, and sustainability. The exploration of green chemistry approaches, such as the use of eco-friendly solvents and catalysts, is a promising direction. ijpbs.com The development of one-pot synthesis protocols that minimize intermediate isolation steps would also be highly valuable for large-scale production. chemicalbook.com Furthermore, leveraging novel catalytic systems, including nanocatalysts and metal catalysts, could provide more efficient and selective pathways to the target compound and its derivatives. rsc.org
A summary of potential synthetic precursors is provided in the table below:
| Starting Material 1 | Starting Material 2 | Potential Reaction Type |
| 2-Amino-4-chlorophenol | Cyanogen bromide | Cyclization |
| 2-Amino-4-chlorophenol | Aldehyde followed by oxidation/cyanation | Multi-step synthesis |
| 5-Chloro-2-mercaptobenzoxazole (B1348873) | Cyanating agent | Nucleophilic substitution |
Exploration of Diverse Biological Targets for Therapeutic Applications
The benzoxazole (B165842) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The presence of the 5-chloro substituent, in particular, has been associated with enhanced cytotoxic activity in various cancer cell lines. tandfonline.comnih.gov Research on related 5-chlorobenzoxazole (B107618) derivatives has demonstrated their potential as inhibitors of enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.gov
Future research will likely focus on screening this compound against a diverse panel of biological targets implicated in various diseases. This includes, but is not limited to:
Oncology: Investigating its efficacy against a broad range of cancer cell lines, particularly those where other 5-chlorobenzoxazole derivatives have shown promise, such as breast (MCF-7) and liver (HepG2) cancer. tandfonline.comnih.gov The potential for this compound to induce apoptosis and inhibit angiogenesis will be a key area of investigation. tandfonline.com
Infectious Diseases: Evaluating its antimicrobial and antifungal properties. nih.gov The benzoxazole nucleus is known to exhibit activity against various bacterial and fungal strains.
Inflammatory Disorders: Exploring its potential as an anti-inflammatory agent, another known therapeutic application of the benzoxazole scaffold.
The following table summarizes the cytotoxic activity of some 5-chlorobenzoxazole derivatives, highlighting the potential of this chemical class:
Advanced Computational Modeling for Predictive Research
In silico techniques are becoming indispensable in modern drug discovery and materials science. Advanced computational modeling will play a crucial role in accelerating research on this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of this compound and its future analogues with their biological activities. This will enable the rational design of more potent and selective compounds.
Molecular Docking: Docking simulations can be used to predict the binding modes of this compound with various biological targets. nih.govnih.govfrontiersin.org This provides valuable insights into the mechanism of action and helps in optimizing the molecular structure for improved interactions.
Pharmacophore Modeling and ADME Prediction: These computational tools will be essential for identifying the key structural features required for biological activity and for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, which is crucial for their development as therapeutic agents.
Integration with Materials Science and Optoelectronic Applications
The unique electronic and photophysical properties of the benzoxazole ring system make it an attractive candidate for applications in materials science. The aromatic nature of the scaffold suggests potential for use in the development of novel organic materials.
Future research in this area could explore the following:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzoxazole derivatives suggest that this compound could be investigated as a component in the emissive layer of OLEDs.
Organic Semiconductors: The planar, electron-rich structure of the benzoxazole core could be exploited in the design of organic semiconductors for use in transistors and other electronic devices.
Polymers and Dyes: The versatility of the benzoxazole structure allows for its incorporation into polymers and dyes, potentially leading to materials with tailored optical and electronic properties.
Design of Next-Generation Benzoxazole-Based Molecular Tools and Probes
The intrinsic fluorescence exhibited by many benzoxazole derivatives positions them as excellent candidates for the development of molecular probes and sensors. The introduction of a nitrile group in this compound could be leveraged for the development of novel molecular tools.
Future research directions include:
Fluorescent Probes: Designing probes for the detection of specific biomolecules or ions. The fluorescence properties of the benzoxazole core could be modulated by its interaction with the target analyte.
Bioimaging Agents: Developing fluorescent dyes for imaging biological processes within living cells. The ability to functionalize the benzoxazole scaffold would allow for the attachment of targeting moieties to direct the probe to specific cellular compartments or proteins.
Chemosensors: Creating sensors for the detection of environmental pollutants or other chemical species. The reactivity of the nitrile group could be exploited to design sensors that undergo a detectable change in their optical or electronic properties upon interaction with the target molecule.
Q & A
Basic: What are the standard synthetic routes for 5-Chlorobenzo[d]oxazole-2-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach is the cyclization of 2-chloro-5-substituted benzaldehyde derivatives with cyanating agents under controlled conditions. For example:
Intermediate Formation : React 2-chloro-5-fluorobenzaldehyde (CAS 394-30-9) with hydroxylamine to form an oxime intermediate .
Cyclization : Treat the oxime with cyanogen bromide (BrCN) in anhydrous THF to form the oxazole ring, followed by nitrile group introduction via nucleophilic substitution .
Key Parameters :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 80°C | 75–85 | >90% |
| 2 | BrCN, THF, −10°C | 60–70 | >95% |
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ 115–120 ppm). Discrepancies in splitting patterns may indicate impurities .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₈H₃ClN₂O: 194.9924) confirms molecular formula .
- XRD : For crystalline derivatives, XRD resolves bond angles and confirms regiochemistry .
Advanced: How to resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : In DMSO-d₆, the oxazole ring may exhibit keto-enol tautomerism, altering NMR shifts. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model equilibrium states .
- Solvent Polarity : Compare IR spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess hydrogen bonding effects on C≡N stretching (2220–2240 cm⁻¹) .
Advanced: What strategies optimize reaction yields in halogenated oxazole syntheses?
Methodological Answer:
Yield optimization involves:
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at the 5-position (yield improvement: 15–20%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min (e.g., 100°C, 300W) while maintaining >90% purity .
Trade-offs : Higher temperatures may increase byproducts (e.g., dehalogenation); monitor via GC-MS .
Advanced: How to assess the compound’s potential in kinase inhibition studies?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The nitrile group often forms hydrogen bonds with Lys721 .
In Vitro Assays : Measure IC₅₀ values using fluorescence-based kinase activity kits (e.g., ADP-Glo™). Compare with control inhibitors (e.g., Gefitinib) .
Data Interpretation :
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR | 12 ± 2 | 8.5 |
| HER2 | 102 ± 15 | 1.2 |
Advanced: What are the stability challenges under physiological conditions?
Methodological Answer:
- Hydrolysis : The nitrile group hydrolyzes to amides in PBS (pH 7.4, 37°C). Monitor degradation via LC-MS over 24h (t₁/₂ ≈ 6h) .
- Mitigation : Introduce electron-withdrawing substituents (e.g., -CF₃ at the 4-position) to reduce nucleophilic attack .
Advanced: How to design SAR studies for antimicrobial derivatives?
Methodological Answer:
Library Synthesis : Vary substituents at the 2- and 5-positions (e.g., -Cl, -F, -OCH₃) .
Bioactivity Testing :
- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use HEK293 cells to assess selectivity (IC₅₀ > 50 μM preferred) .
Example Data :
| Substituent | MIC (S. aureus) (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 5-Cl | 1.2 | 65 |
| 5-F | 2.8 | 82 |
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Cyanogen Bromide Handling : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (LD₅₀: 25 mg/kg) .
- Waste Disposal : Neutralize BrCN with NaHCO₃ before disposal .
Advanced: How to address low solubility in aqueous media for biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility (10-fold improvement reported) .
- Prodrug Design : Introduce phosphate esters at the 2-position, which hydrolyze in vivo to release the active compound .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
